molecular formula C8H12O3 B12611444 (4R,6S)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid CAS No. 894415-72-6

(4R,6S)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid

Cat. No.: B12611444
CAS No.: 894415-72-6
M. Wt: 156.18 g/mol
InChI Key: USANAFDCLKJQFV-VDTYLAMSSA-N
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Description

(4R,6S)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid is an organic compound with a unique structure characterized by a cyclohexene ring substituted with a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,6S)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid typically involves several steps. One common method is the Sharpless asymmetric dihydroxylation, which introduces the hydroxyl group with high enantioselectivity. This is followed by regiospecific nucleophilic hydride opening of the cyclic sulfite/sulfate . Another approach involves the use of (S)-(-)-Malic acid as a starting material, which undergoes a series of reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(4R,6S)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can yield an alcohol .

Scientific Research Applications

(4R,6S)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme-substrate interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of (4R,6S)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4R,6S)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid include:

Uniqueness

What sets this compound apart is its specific stereochemistry and functional groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

894415-72-6

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(4R,6S)-6-hydroxy-4-methylcyclohexene-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-5-2-3-6(8(10)11)7(9)4-5/h3,5,7,9H,2,4H2,1H3,(H,10,11)/t5-,7+/m1/s1

InChI Key

USANAFDCLKJQFV-VDTYLAMSSA-N

Isomeric SMILES

C[C@@H]1CC=C([C@H](C1)O)C(=O)O

Canonical SMILES

CC1CC=C(C(C1)O)C(=O)O

Origin of Product

United States

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